REACTION_CXSMILES
|
C([O:3][C:4](=O)[C:5]([NH:7][C:8]1[CH:13]=[C:12]([Cl:14])[C:11]([Cl:15])=[CH:10][C:9]=1[N+:16]([O-:18])=O)=[O:6])C>CN(C=O)C.[Pd]>[Cl:14][C:12]1[CH:13]=[C:8]2[C:9](=[CH:10][C:11]=1[Cl:15])[N:16]([OH:18])[C:4](=[O:3])[C:5](=[O:6])[NH:7]2
|
Name
|
|
Quantity
|
0.307 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)NC1=C(C=C(C(=C1)Cl)Cl)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.04 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
ADDITION
|
Details
|
the liquid was added to water (18 mL)
|
Type
|
CUSTOM
|
Details
|
A white precipitation
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was rinsed with water (5×2 mL), and air
|
Type
|
CUSTOM
|
Details
|
dried for 1 h
|
Duration
|
1 h
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2NC(C(N(C2=CC1Cl)O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.87 mmol | |
AMOUNT: MASS | 215.14 mg | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |